molecular formula C15H11N3O2 B2589816 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide CAS No. 955769-36-5

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide

Cat. No. B2589816
CAS RN: 955769-36-5
M. Wt: 265.272
InChI Key: JUOHQATXMFQADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is a chemical compound that has shown significant potential in scientific research. This compound is commonly referred to as PPOC and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antifungal Applications

5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide: has been identified as a potential antifungal agent. Its structural similarity to triazole compounds, which are known for their antifungal properties, suggests that it could be effective against a variety of fungal pathogens. The azole moiety present in this compound is capable of inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

Antibacterial Activity

The compound’s ability to bind with various enzymes and receptors in biological systems indicates its potential as an antibacterial agent. It could be particularly useful in combating Gram-positive and Gram-negative bacteria that have developed resistance to multiple drugs .

properties

IUPAC Name

5-phenyl-N-pyridin-3-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(18-12-7-4-8-16-9-12)15-17-10-13(20-15)11-5-2-1-3-6-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHQATXMFQADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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